molecular formula C10H11N3O B2896924 4-Cyclobutoxypyrazolo[1,5-a]pyrazine CAS No. 2175979-06-1

4-Cyclobutoxypyrazolo[1,5-a]pyrazine

Cat. No.: B2896924
CAS No.: 2175979-06-1
M. Wt: 189.218
InChI Key: QWOLMBWEHIRLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxypyrazolo[1,5-a]pyrazine is a chemical building block within the pyrazolopyrazine class, known for its role in medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrazine scaffold are of significant interest in the development of novel therapeutic agents, particularly as targeted protein kinase inhibitors . Kinase inhibition is a critical mechanism in targeted cancer therapy, as these enzymes regulate key cellular processes like growth and proliferation; their dysregulation is a hallmark of many cancers . Although the specific biological data and mechanism of action for this compound require further experimental investigation, its structural features suggest considerable research potential. The presence of the cyclobutoxy substituent is a key modification that can influence the molecule's lipophilicity, metabolic stability, and overall three-dimensional shape, thereby affecting its interaction with biological targets . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize it to explore structure-activity relationships (SAR) by further functionalizing the core scaffold . Its primary value lies in its application in hit-to-lead optimization campaigns, where it can be used to create analogs for in vitro screening against various disease-relevant enzymatic and cellular assays. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any other form of consumer application. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyloxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-9-4-5-12-13(9)7-6-11-10/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOLMBWEHIRLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Pharmacological Targets of Pyrazolo 1,5 a Pyrazine Derivatives

Enzymatic Inhibition and Modulation

Pyrazolo[1,5-a]pyrazine (B3255129) derivatives exert their pharmacological effects primarily through the direct inhibition of key enzymes involved in cellular signaling and parasite survival. Their mechanism often involves competitive binding to the ATP-binding pocket of kinases or allosteric modulation of enzyme function.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrazine core has proven to be an effective template for designing inhibitors that can target these enzymes with high affinity and selectivity.

Threonine Tyrosine Kinase (TTK), a key regulator of the mitotic spindle checkpoint, is a validated target in oncology. Overexpression of TTK is common in aneuploid tumors and is associated with poor prognosis. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as a novel class of potent TTK inhibitors. nih.gov Through scaffold hopping from known imidazo[1,2-a]pyrazines, researchers have identified compounds that exhibit strong inhibitory activity against TTK. nih.gov

One notable example, CFI-402257, a pyrazolo[1,5-a]pyrimidine derivative, is a highly potent and selective, orally bioavailable anticancer agent with a TTK Ki of 0.1 nM. nih.govresearchgate.net X-ray crystallography studies have revealed that these inhibitors bind in a type I½ fashion, interacting with key residues in the kinase domain. nih.gov The pyrazolo nitrogen and anilino group form hydrogen bonds with the hinge region (Gly605), while other substituents can be modified to enhance potency and improve physicochemical properties. nih.gov Inhibition of TTK by these compounds disrupts the mitotic checkpoint, leading to chromosome segregation errors, aneuploidy, and ultimately, cell death in cancer cells. nih.gov

Table 1: TTK Inhibition by a Representative Pyrazolo[1,5-a]pyrimidine Derivative

Compound Target Ki (nM)

Note: Data for a representative compound from the broader pyrazolo[1,5-a]pyrimidine class.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer. The pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully utilized to develop selective inhibitors of PI3K isoforms.

Researchers have developed a novel series of pyrazolo[1,5-a]pyridines that demonstrate selectivity for the p110α isoform of PI3K. nih.gov One such compound, 5x, exhibited a potent p110α IC50 of 0.9 nM. nih.gov These inhibitors effectively block the phosphorylation of Akt/PKB, a downstream effector of PI3K signaling, and have shown in vivo efficacy in human xenograft models. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of the PI3Kδ isoform, which is crucial for the function of immune cells. mdpi.com By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, compounds with low nanomolar IC50 values and high selectivity for PI3Kδ over other isoforms have been synthesized. mdpi.com For instance, the compound CPL302253 demonstrated an IC50 of 2.8 nM for PI3Kδ. mdpi.com Dual inhibitors targeting both PI3Kγ and PI3Kδ have also been developed from the pyrazolopyridine scaffold. nih.gov

Table 2: PI3K Isoform Inhibition by Representative Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Derivatives

Compound Scaffold Target Isoform IC50 (nM)
5x Pyrazolo[1,5-a]pyridine p110α 0.9
CPL302253 Pyrazolo[1,5-a]pyrimidine PI3Kδ 2.8
20e (IHMT-PI3K-315) Pyrazolo[1,5-a]pyridine PI3Kγ 4.0

Note: Data for representative compounds from the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes.

c-Src, a non-receptor tyrosine kinase, plays a significant role in cell proliferation, differentiation, and survival, and its overactivation is implicated in cancer progression. Novel pyrazolo[1,5-a]pyrimidines have been developed as c-Src kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have focused on modifying substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring to enhance intracellular c-Src inhibitory activity. nih.gov These modifications have led to compounds with significant in vivo efficacy in preclinical models. nih.gov

Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are targets for the treatment of cancers harboring NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors. mdpi.comnih.gov Several potent and selective Trk inhibitors based on this scaffold have been reported. nih.gov For example, the introduction of a picolinamide-substituted moiety at the third position of the pyrazolo[1,5-a]pyrimidine ring, along with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position, resulted in compounds with excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. nih.gov Further optimization led to compounds with pan-Trk inhibitory activity in the sub-nanomolar range. nih.gov

Table 3: Trk Inhibition by Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC50 (nM)
Compound 8 TrkA 1.7
Compound 9 TrkA 1.7

Note: Data for representative compounds from the broader pyrazolo[1,5-a]pyrimidine class.

Membrane-Bound Pyrophosphatase (mPPase) Inhibition in Pathogenic Protozoan Parasites

Membrane-bound pyrophosphatases (mPPases) are essential for the survival of many pathogenic protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria. These enzymes are absent in humans, making them an attractive target for antiparasitic drug development. The pyrazolo[1,5-a]pyrimidine core has been explored as a scaffold for the development of mPPase inhibitors. nih.govnih.gov Through screening and synthetic medicinal chemistry, compounds with low micromolar inhibitory activities against Thermotoga maritima mPPase have been identified. nih.govnih.gov The most promising of these derivatives also demonstrated inhibitory activity against Plasmodium falciparum mPPase and inhibited parasite growth in an ex vivo survival assay. nih.govnih.gov

Fatty Acid Synthase (FAS I) Interference in Bacterial Metabolism

Currently, there is limited direct scientific literature detailing the interference of pyrazolo[1,5-a]pyrazine derivatives with bacterial Fatty Acid Synthase (FAS I). While FAS is a recognized target for antibacterial drug development, research on this specific class of heterocyclic compounds for this mechanism is not prominent.

Carbonic Anhydrase (CA) and Lipoxygenase (LOX) Inhibition

Carbonic Anhydrase (CA) Inhibition:

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. mdpi.com Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes.

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, several compounds showed strong inhibitory action against hCA-I and hCA-II. mdpi.com The inhibitory activities for the most potent compounds from this class are summarized below.

CompoundTarget IsoformIC50 (nM)Ki (nM)
Derivative 5a hCA-I101.4462.33
hCA-II88.2151.12
Derivative 6 hCA-I92.3454.21
hCA-II73.2044.53
Derivative 10a hCA-I110.2369.43
hCA-II95.3358.21
Acetazolamide hCA-I155.60103.20
(Reference)hCA-II132.5098.70
Data sourced from a study on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com

Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme, interacting with the catalytic zinc ion and key amino acid residues. mdpi.com Other research has also focused on designing pyrazolo[1,5-a]pyrimidine-based compounds as selective inhibitors for cancer-related CA isoforms IX and XII. nih.gov

Lipoxygenase (LOX) Inhibition:

Research into the lipoxygenase inhibitory potential of the pyrazolo[1,5-a]pyrazine scaffold is not widely available. However, studies on related fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, have identified compounds with inhibitory activity against 5-lipoxygenase (5-LOX). nih.gov For instance, a pyrazolo[5,1-b]quinazoline derivative was reported to be a potent cyclooxygenase 2 (COX-2) inhibitor that also inhibited 5-LOX with an IC50 of 2.3 μM. nih.gov This indicates that the broader pyrazole-fused heterocyclic family has potential for LOX inhibition, though specific data on pyrazolo[1,5-a]pyrazine derivatives is lacking.

Allosteric Modulation of Viral Proteins

A significant area of research for this scaffold involves the development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) have been identified as a promising class of HBV CpAMs.

These compounds function by binding to an allosteric pocket on the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle. The core protein dimers assemble to form the viral capsid, which protects the viral genome. THPP-based CpAMs bind at the interface between core protein dimers, inducing and stabilizing non-native protein conformations. This interaction disrupts the normal process of capsid assembly, leading to the formation of non-functional or empty capsids and preventing the encapsidation of the viral pregenomic RNA (pgRNA). This ultimately blocks the replication of the virus.

Mechanisms Related to Antimicrobial Activity

While direct studies on pyrazolo[1,5-a]pyrazines as antitubercular agents are limited, extensive research on the isosteric pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds has revealed potent activity against Mycobacterium tuberculosis (Mtb) through various mechanisms. nih.govnih.gov

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, for example, have shown excellent in vitro inhibitory activities with low nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and drug-resistant Mtb strains. nih.gov Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a potential antituberculosis lead from high-throughput screening. nih.govresearchgate.net Interestingly, compounds with this core structure have been associated with multiple modes of action, including interference with iron homeostasis and inhibition of cell-wall or isoprene (B109036) biosynthesis. nih.govresearchgate.net However, for one optimized series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, suggesting a different mechanism of action or a resistance mechanism involving metabolic deactivation of the compound. nih.govresearchgate.net

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for Mtb survival. Research on a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed that while their primary mechanism of action was not related to isoprene biosynthesis, a structurally similar analogue had been previously reported as a moderate inhibitor of Mtb DXS. nih.govresearchgate.net This suggests that the pyrazolo[1,5-a]pyrimidine scaffold can be tailored to target this specific enzyme, although it may not be the universal mechanism for all antitubercular compounds within this family.

Antitubercular Agents: Diverse Modes of Action Against Mycobacterium tuberculosis

Interference with Microbial Iron Homeostasis

Research specifically detailing the interference of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine or other pyrazolo[1,5-a]pyrazine derivatives with microbial iron homeostasis is not currently available in the scientific literature. Iron is an essential nutrient for most microorganisms, and its acquisition is a critical factor in microbial pathogenesis. Compounds that can disrupt iron homeostasis in microbes represent a promising avenue for the development of novel antimicrobial agents. While some heterocyclic compounds are known to act as iron chelators, thereby depriving microbes of this essential element, no such activity has been documented for the pyrazolo[1,5-a]pyrazine scaffold.

Modulation of Flavin Adenine Dinucleotide (FAD)-Dependent Hydroxylase Activity and Compound Catabolism

There is no available scientific evidence to suggest that this compound or its parent scaffold, pyrazolo[1,5-a]pyrazine, modulates the activity of Flavin Adenine Dinucleotide (FAD)-dependent hydroxylases. These enzymes play crucial roles in various metabolic pathways, including the catabolism of various compounds. The interaction of small molecules with these enzymes can have significant pharmacological implications. However, the potential for pyrazolo[1,5-a]pyrazine derivatives to act as inhibitors or inducers of FAD-dependent hydroxylases has not been explored in the available research.

Other Identified Molecular Targets (e.g., RhoA, 5-HT1A receptor)

Scientific literature does not currently identify RhoA or the 5-HT1A receptor as molecular targets for this compound or the broader class of pyrazolo[1,5-a]pyrazine derivatives.

The RhoA (Ras homolog family member A) protein is a small GTPase that plays a critical role in regulating the actin cytoskeleton and is implicated in various cellular processes. Its modulation by small molecules is an area of interest for therapeutic intervention in diseases such as cancer.

The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is a target for anxiolytic, antidepressant, and antipsychotic medications. While a vast number of compounds have been studied for their interaction with the 5-HT1A receptor, pyrazolo[1,5-a]pyrazine derivatives are not among them based on the available data.

The broader class of pyrazolo[1,5-a]pyrimidines, a structurally related scaffold, has been investigated for a wide range of biological activities and has been found to interact with various molecular targets, including kinases and estrogen receptors. nih.govnih.gov However, this information cannot be directly extrapolated to the pyrazolo[1,5-a]pyrazine scaffold or the specific compound this compound.

Structure Activity Relationship Sar Studies and Computational Chemistry of Pyrazolo 1,5 a Pyrazine Compounds

Elucidation of Key Pharmacophore Features and Essential Substituents

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds, to which pyrazolo[1,5-a]pyrazines are structurally related, the fused heterocyclic ring system is a cornerstone of the pharmacophore. nih.govmdpi.comnih.govresearchgate.net This rigid scaffold correctly orients the substituents for optimal interaction with their biological targets. nih.gov

Key pharmacophoric features often include:

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazolo[1,5-a]pyrazine (B3255129) core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is known to form a hydrogen bond with the hinge region of kinases like Met592. mdpi.com

Hydrophobic Pockets: Substituents on the core scaffold can occupy hydrophobic pockets within the binding site, enhancing binding affinity. Aromatic rings, such as a phenyl group, are often utilized for this purpose. researchgate.net

The biological activity of these compounds is dictated by the specific nature and placement of substituents on the heterocyclic core. researchgate.net

Impact of Substituent Patterns on Pharmacological Properties

Systematic variation of substituents has led to the development of compounds with improved potency and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidines developed as antitubercular agents, a focused library of analogues was synthesized to identify key pharmacophore features and achieve substantial improvements in activity. nih.govnih.gov

The following table summarizes the impact of different substituent patterns on the activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.

Position of SubstitutionType of SubstituentObserved Effect on Pharmacological PropertiesReference
3Pyrazole-3-carbonitrile, TriazoleHigh activity against TrkA kinase mdpi.com
52,5-difluorophenyl-substituted pyrrolidine (B122466)Foundational for potent Trk inhibition mdpi.com
7Electron-donating groups (EDGs)Improved absorption and emission properties for fluorophores rsc.org
7Nitrogenous groups (e.g., morpholine)Improved selectivity by reducing off-target effects mdpi.com
2 and 7Aryl groupsResulted in compounds with antitumor activity against colorectal carcinoma researchgate.net

Stereochemical Influences on Biological Activity (e.g., Chiral Isomer Activity)

Stereochemistry can play a crucial role in the biological activity of chiral molecules. The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its target. In the context of pyrazolo[1,5-a]pyrazine derivatives, the introduction of chiral centers can lead to enantiomers with different pharmacological profiles.

For example, a study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnovartis.comtriazine sulfonamides, which are structurally related to the pyrazolo[1,5-a]pyrazine core, reported the synthesis and biological evaluation of two enantiomeric derivatives: the R-enantiomer and the S-enantiomer. researchgate.net Both compounds exhibited potent and selective cytotoxicity against a panel of cancer cell lines, indicating that in this specific case, both enantiomers were active. researchgate.net However, it is a common principle in medicinal chemistry that enantiomers can have different potencies, efficacies, and even different biological targets. Therefore, the stereochemical configuration of substituents on the pyrazolo[1,5-a]pyrazine scaffold is a critical parameter to consider during drug design and development.

Structure-Based Drug Design and Ligand-Based Rational Design Methodologies

Both structure-based and ligand-based design strategies have been instrumental in the development of potent and selective pyrazolo[1,5-a]pyrazine derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. By analyzing the co-crystal structure of a ligand bound to its target, medicinal chemists can design new molecules with improved binding affinity and selectivity. For instance, the structure-based design of pyrazolo[1,5-a] nih.govmdpi.comdrugbank.comtriazine derivatives as inhibitors of protein kinase CK2 utilized X-ray crystallography to guide modifications, leading to inhibitors with picomolar potency. researchgate.netdrugbank.comnih.gov In another example, the use of PI3Kα mutants as surrogates for ATR crystal structures was instrumental in guiding the design of tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors. novartis.com

Ligand-Based Rational Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use the information from a set of known active molecules to develop a model that predicts the activity of new compounds. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are common ligand-based techniques. acs.org For example, pharmacophore modeling has been used in the study of novel pyrazoles and pyrazolo[1,5-a]pyrimidines against breast adenocarcinoma. acs.org

Computational Chemistry Applications in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of pyrazolo[1,5-a]pyrazine research, DFT calculations have been used to:

Understand Electronic Properties: DFT studies have been employed to analyze the electronic structure of pyrazolo[1,5-a]pyrimidines, revealing how different substituents influence their optical and electronic properties. rsc.org For instance, DFT and Time-Dependent DFT (TD-DFT) calculations showed that electron-donating groups at position 7 favor large absorption and emission intensities. rsc.org

Elucidate Reaction Mechanisms: DFT calculations have provided deeper insights into reaction mechanisms, such as palladium-catalyzed C-H activation, which is used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Predict Reactivity: By calculating parameters like natural atomic charges and Fukui indexes, DFT can help rationalize and predict the regioselectivity of chemical reactions, aiding in the synthesis of specific isomers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to build a predictive model.

QSAR studies on pyrazolo[1,5-a]pyrimidine and related scaffolds have been used to:

Predict Biological Activity: QSAR models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. acs.org

Identify Key Molecular Descriptors: These models can identify which molecular properties (e.g., lipophilicity, electronic properties, shape) are most important for biological activity, providing valuable insights for lead optimization. A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs identified five significant variables for predicting anti-malarial activity. mdpi.com

Guide Drug Design: The insights gained from QSAR models can guide the design of more potent and selective analogs. mdpi.com

The following table provides an example of descriptors used in a QSAR model for 1,2,4-triazolo[1,5-a]pyrimidine analogs and their contribution to the predicted activity.

DescriptorTypeContribution to pIC50
npr12D-0.71
pmi32D-1.52
slogP2D+0.88
vsurf-CW23D-0.57
vsurf-W23D+1.11

Source: Adapted from a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Mechanism Determination

A frontier molecular orbital (FMO) analysis of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine, which would provide insights into its electronic properties, reactivity, and potential reaction mechanisms, has not been specifically detailed in accessible research. FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting how a molecule will interact with other reagents. For the broader class of pyrazolo[1,5-a]pyrimidines, theoretical calculations at the DFT and TD-DFT levels have been used to interpret absorption and emission properties, where the electronic structure is characterized by frontier molecular orbitals of antibonding π nature. However, specific energy values (HOMO, LUMO, and energy gap) and orbital distribution maps for this compound are not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein kinase. While docking studies have been performed on various pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential to bind to the ATP-binding site of kinases, no such studies have been published specifically for this compound. Information regarding its preferred binding poses, key interactions with amino acid residues, and predicted binding energies with specific protein targets is currently absent from the scientific record.

X-ray Crystallography for Ligand-Protein Co-crystallization and Structural Insights

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules and their complexes with proteins. A published X-ray crystal structure of this compound, either as a standalone molecule or in a co-crystallized state with a protein target, could not be located. One study on the related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has reported their synthesis and X-ray crystal structure, confirming the core ring system's geometry. However, this does not provide direct structural information for the 4-cyclobutoxy substituted compound of interest.

In Vitro Pharmacological Profiling and Biological Evaluation of Pyrazolo 1,5 a Pyrazine Derivatives

High-Throughput Screening Methodologies for Lead Identification

High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential lead structures. For pyrazolo[1,5-a]pyrazine (B3255129) and its analogues like pyrazolo[1,5-a]pyrimidines, HTS has been instrumental. Both cell-based and biochemical assays are employed to find initial hits. For instance, a high-throughput screening campaign of an internal library focused on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) led to the identification of a pyrazolo[1,5-a]pyrazin-4-one hit compound. nih.gov This initial finding was then optimized to develop potent and brain-penetrable positive allosteric modulators for the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors. nih.gov

In another approach, homology model-based high-throughput virtual screening has been utilized to identify potential aryl hydrocarbon receptor (AHR) antagonists from pyrazolo[1,5-a]pyrimidine (B1248293) libraries. beilstein-journals.org The hits identified through computational screening were then validated experimentally using luciferase reporter gene assays, demonstrating the power of combining in silico and in vitro HTS methods for efficient lead discovery. beilstein-journals.org

Cellular Assay Systems for Efficacy Assessment

Following initial identification through HTS, promising compounds undergo more detailed evaluation in various cellular assay systems to assess their efficacy and mechanism of action across different therapeutic areas.

The antiproliferative activity of pyrazolo[1,5-a]pyrazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay is a commonly used method to determine the inhibitory concentration (IC₅₀) of these compounds. researchgate.net

Studies have shown that pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives exhibit cytotoxic effects on lung adenocarcinoma cell lines, such as A549 and H322. nih.govresearchgate.net In one study, specific derivatives at a concentration of 160 µM increased the cell death rate in A549 cells by up to 50%. nih.gov Another series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones was shown to inhibit the growth of both A549 and H322 cells in a dose-dependent manner. researchgate.net

Similarly, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antiproliferative activity. Compounds 6h and 6q from one series showed average IC₅₀ values of 7.01 and 17.37 μM, respectively, across five different cancer cell lines, with the triple-negative breast cancer (TNBC) cell line MDA-MB-231 being particularly sensitive. researchgate.net

Table 1: Growth Inhibition of Cancer Cell Lines by Pyrazolo[1,5-a]pyrazine/pyrimidine (B1678525) Derivatives

Compound ClassCell LineAssayKey FindingsReference
Pyrazolo[1,5-a]pyrazine-4(5H)-oneA549 (Lung Adenocarcinoma)Cytotoxicity Assay160 µM concentration led to 50% cell death for two derivatives. nih.gov
Pyrazolo[1,5-a]pyrazin-4(5H)-oneA549, H322 (Lung Cancer)Biological EvaluationInhibited cell growth in a dose-dependent manner. researchgate.net
Pyrazolo[1,5-a]pyrimidineMDA-MB-231 (TNBC)MTT AssayIC₅₀ values of 6.44 µM (6h) and 12.75 µM (6q). researchgate.net

Derivatives of the pyrazolo[1,5-a]pyrazine core have been investigated for their potential as antiviral agents. A notable area of research is their activity against the Hepatitis B virus (HBV). Specifically, a series of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines were identified as new HBV capsid assembly modulators (CAMs). researchgate.net These compounds interfere with a critical step in the viral life cycle. Two compounds from this series, 2f and 3k, demonstrated excellent anti-HBV activity with low cytotoxicity. researchgate.net Further chiral separation revealed that the (6S)-isomers were significantly more active than their (6R) counterparts. researchgate.net

In addition to HBV, other pyrazolo[1,5-a]pyrazine-related structures have been explored as inhibitors of other viruses. Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have been identified as cyclic products of covalent inhibitors targeting the nsP2 cysteine protease of alphaviruses, which are essential for viral replication. eurekaselect.com

The antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives have been evaluated against various bacterial and fungal pathogens. The microbroth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govnih.gov

One study synthesized novel triazolo[4,3-a]pyrazine derivatives and found them to have moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. nih.govnih.gov Compound 2e from this series showed superior activity with MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. nih.govnih.gov

Another study on 4-aminopyrazolo[1,5-a]pyrazines identified compounds with moderate bactericidal activity against S. aureus, B. subtilis, and M. luteus, as well as antifungal activity against C. albicans and C. krusei, with active concentrations ranging from 31.25 to 250 μg/ml. iaea.org

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrazine Derivatives

Compound ClassMicroorganismAssayKey Finding (MIC)Reference
Triazolo[4,3-a]pyrazine (Compound 2e)Staphylococcus aureusMicrobroth Dilution32 μg/mL nih.govnih.gov
Triazolo[4,3-a]pyrazine (Compound 2e)Escherichia coliMicrobroth Dilution16 μg/mL nih.govnih.gov
4-Aminopyrazolo[1,5-a]pyrazinesVarious Bacteria & FungiSerial Dilution31.25-250 μg/mL iaea.org

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health threat, necessitating the discovery of new therapeutic agents. beilstein-journals.org Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to pyrazolo[1,5-a]pyrazines, have been investigated for their antimalarial potential. beilstein-journals.org

In one study, a series of 7-arylaminopyrazolo[1,5-a]pyrimidines were tested against P. falciparum. Thirteen compounds were found to be active, with IC₅₀ values ranging from 1.2 to 92 µM in anti-HRP2 and hypoxanthine (B114508) assays. beilstein-journals.org Another study focusing on triazolopyrimidine and pyrazolopyrimidine derivatives identified compounds with potent anti-P. falciparum activity, with IC₅₀ values as low as 0.030 µM, equipotent to the established antimalarial drug chloroquine. researchgate.net These compounds were also shown to be selective, with no cytotoxicity against the human hepatoma cell line HepG2. researchgate.net The primary target for some of these derivatives was identified as the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. beilstein-journals.orgresearchgate.net

The therapeutic effects of pyrazolo[1,5-a]pyrazine derivatives often stem from their ability to selectively inhibit specific enzymes involved in disease pathways. A variety of cellular and enzymatic assays are used to confirm these mechanisms.

PI3 Kinase Activity: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival, making them attractive targets for cancer therapy. A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was designed and synthesized, leading to the identification of compounds with IC₅₀ values in the low nanomolar range and high selectivity for the PI3Kδ isoform over the PI3Kα isoform.

Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile framework for targeting various other kinases. Derivatives have been developed as potent dual inhibitors of cyclin-dependent kinase-2 (CDK2) and tubulin polymerization. researchgate.net Others have been identified as inhibitors of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), which are targets for solid tumors, and c-Jun N-terminal kinase 3 (JNK3), a mitogen-activated protein kinase (MAPK) involved in inflammation.

Table 3: Enzyme Inhibition by Pyrazolo[1,5-a]pyrazine/pyrimidine Derivatives

Compound ClassEnzyme TargetKey Finding (IC₅₀)Therapeutic AreaReference
Pyrazolo[1,5-a]pyrimidinePI3KδLow nanomolar rangeInflammation, Autoimmune Disease
Pyrazolo[1,5-a]pyrimidine (6q)CDK2/Cyclin A3.41 µMCancer researchgate.net
Pyrazolo[1,5-a]pyrimidine (6h)CDK2/Cyclin A6.37 µMCancer researchgate.net
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidineTrkA1.7 nMCancer
Pyrazolo[1,5-a]quinazolineJNK3Micromolar binding affinityInflammation

An article focusing solely on the chemical compound “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” cannot be generated as requested. A thorough search of scientific literature and databases has revealed a lack of specific published research on this particular derivative of the pyrazolo[1,5-a]pyrazine scaffold.

The available research focuses on the broader class of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives. While these studies cover various aspects of in vitro pharmacological profiling, including activity in macrophage-based models and enzyme inhibition, the data is not specific to the 4-cyclobutoxy substituted compound.

Specifically:

Macrophage-Based Models for Intracellular Pathogen Studies: Research exists on pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrating activity against Mycobacterium tuberculosis within macrophages. However, no studies have been identified that specifically test this compound in these models.

Biochemical Assays for Enzyme Activity and Inhibition:

Kinase Activity Assays: Studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Threonine Tyrosine Kinase (TTK).

Pyrophosphatase Activity Assays: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its inhibitory effects on membrane-bound pyrophosphatases.

Other Enzyme Inhibition Assays: While some pyrazole-containing compounds have been investigated as alpha-amylase inhibitors, this research is on structurally distinct molecules.

Spectroscopic and Analytical Techniques for Structural Characterization: Spectroscopic data such as 1H NMR and mass spectrometry are available for the parent pyrazolo[1,5-a]pyrimidine and various other derivatives, but not specifically for this compound.

Without specific data for this compound, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on this compound. Generating content based on related compounds would not fulfill the explicit instructions provided.

Q & A

Q. What are the most reliable synthetic routes for 4-cyclobutoxypyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 4-chloropyrazolo[1,5-a]pyrazine with cyclobutanol under basic conditions. Key optimizations include:

  • Temperature : Elevated temperatures (70–90°C) reduce reaction time from days to hours .
  • Solvent choice : Solvent-free conditions or polar aprotic solvents (e.g., DMF) improve yields .
  • Catalysts : Silylformamidine derivatives enhance carbene insertion efficiency at position 7 . Characterization via 1^1H/13^13C NMR and mass spectrometry confirms structural integrity .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrazine derivatives, and how are these assays designed?

These compounds target kinases, GPCRs (e.g., vasopressin V1b, orexin receptors), and apoptotic pathways. Assay design considerations:

  • Kinase inhibition : Use ATP-competitive binding assays with recombinant kinases (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values ranging 0.5–10 µM .
  • Enzyme interactions : Fluorometric assays for cholinesterase inhibition (e.g., AChE IC50_{50} = 0.466 µM) .

Q. Which structural features of this compound influence its reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., nitro, cyano) at position 3 or 4 enhance electrophilic substitution rates .
  • Cyclobutoxy moiety : Increases steric bulk, potentially improving target selectivity in kinase inhibition .
  • Heterocyclic core : The fused pyrazole-pyrazine system enables π-π stacking with biological macromolecules .

Advanced Research Questions

Q. How can functionalization at position 7 of pyrazolo[1,5-a]pyrazine be achieved, and what are the mechanistic challenges?

Position 7 functionalization is underexplored but critical for diversifying biological activity. Methods include:

  • Carbene insertion : Using silylformamidine under solvent-free conditions (58–90% yield) .
  • Palladium catalysis : Carbonylation with CO at high pressure to introduce heterocycles (e.g., 1,2,4-oxadiazoles) . Challenges : Steric hindrance from the cyclobutoxy group and competing reactions at positions 3/4 require precise control of temperature and catalysts .

Q. How can contradictory bioactivity data across pyrazolo[1,5-a]pyrazine derivatives be resolved?

Contradictions arise from variations in substituents and assay conditions. Resolution strategies:

  • Structure-activity relationship (SAR) studies : Compare IC50_{50} values of halogenated vs. alkylated derivatives (e.g., bromo vs. methyl groups reduce cytotoxicity by 50%) .
  • Target profiling : Use proteome-wide kinase screens to identify off-target effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to CXCR7 or CDK9 .

Q. What computational methods are used to model the electronic excitation dynamics of pyrazolo[1,5-a]pyrazine derivatives?

  • Multiconfiguration time-dependent Hartree (MCTDH) : Models S1_1/S2_2 state couplings in pyrazine derivatives, validated against experimental UV-Vis spectra .
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain photophysical properties for sensor applications .
  • MD simulations : Analyze solvent effects on stability (e.g., aqueous vs. DMSO environments) .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with computed values (e.g., 13^13C NMR δ = 150–160 ppm for nitro groups) .
  • Reaction Scaling : Pilot reactions (<1 mmol) ensure reproducibility before scaling to gram quantities .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.